L-Phenylalanin-Betain

Übersicht

Beschreibung

Synthesis Analysis

L-Phenylalanine derivatives, such as L-Phenylalanine cyclohexylamide, are highlighted for their role as chiral auxiliaries in the synthesis of optically pure α,α-disubstituted amino acids, showcasing a method to produce various phenylalanine derivatives efficiently (Obrecht et al., 1995). This process emphasizes the adaptability and significance of phenylalanine in synthesizing complex amino acid structures.

Molecular Structure Analysis

Geometric modelling and analysis of L-Phenylalanine using computational methods such as AM1, PM3, MNDO, DFT, and HF have provided detailed insights into its optimized structures, energies, and geometric parameters, highlighting the molecular intricacies of phenylalanine (Özgen & GÜRKAN AYDIN, 2023).

Chemical Reactions and Properties

The enzymatic conversion of phenylalanine analogues by phenylalanine ammonia-lyase illustrates the chemical reactivity and conversion capabilities of phenylalanine derivatives into cinnamate analogues, showcasing the enzyme's specificity and the structural requirements for substrate conversion (Hanson, Havir, & Ressler, 1979).

Physical Properties Analysis

The study of jet-cooled L-Phenylalanine via resonant two-photon ionization provides insights into its physical properties, including the impact of hydration on its structure and the specific intramolecular hydrogen bonding characteristics, highlighting the delicate balance of forces that define its physical state and interactions (Lee et al., 2002).

Chemical Properties Analysis

Intramolecular interactions within L-Phenylalanine, as revealed through inner shell chemical shift analyses, shed light on the functional group behaviors and electronic structures, offering a deeper understanding of how phenylalanine’s carboxylic acid, amino, and phenyl groups interact at the molecular level (Ganesan & Wang, 2009).

Wissenschaftliche Forschungsanwendungen

Mikrobielle Biotechnologie

L-Phenylalanin-Betain: hat sich in der mikrobiellen Biotechnologie als vielversprechend erwiesen, insbesondere im Bereich des Stoffwechsels und der biotechnologischen Anwendung von Betain in Mikroorganismen . Es fungiert als funktionelle Chemikalie in verschiedenen Mikroorganismen und spielt Rollen wie ein Stressschutzmittel und ein Methylgruppen-Donor. Diese Verbindung wird verwendet, um die Leistung von mikrobiellen Stämmen zu verbessern, die zur Fermentation von Laktat, Ethanol, Lysin, Pyruvat und Vitamin B12 eingesetzt werden, die für die Biosynthese von strukturell komplexen Verbindungen entscheidend sind .

Nahrungsergänzungsmittel

Im Bereich der Nahrungsergänzungsmittel ist This compound für seine gesundheitsfördernden Eigenschaften bekannt. Es ist eine nicht-essentielle Aminosäure mit funktionellen Eigenschaften, die zur Aufrechterhaltung des normalen Zellvolumens unter osmotischem Stress beitragen und als chemischer Chaperon . Seine Rolle als Methylgruppen-Donor für die Homocystein-Remethylierung ist ebenfalls wichtig und beeinflusst die Plasmakonzentrationen von Metaboliten, die an der Herz-Kreislauf-Gesundheit beteiligt sind .

Tierfutter

This compound: wird in der Tierernährung eingesetzt, um die Leistung und Gesundheit von Nutztieren zu verbessern. Es wurde festgestellt, dass es die Legeleistung und die Futteraufnahme von Hühnern unter chronischen Hitzestressbedingungen verbessert . Darüber hinaus zeigt es vielversprechende Ergebnisse in Bezug auf die Verbesserung der Milchproduktion, des Wachstums und der Schlachtkörpermerkmale von Wiederkäuern, was es zu einem wertvollen Zusatzstoff in Futtermitteln macht .

Kosmetikindustrie

In der Kosmetik fungieren This compound-Derivate, bekannt als Alkylbetaine, als Haare und Haut konditionierende Mittel, antistatische Mittel und viskositätserhöhende Mittel . Sie gelten als sicher für die Verwendung in Kosmetikprodukten, wenn sie so formuliert sind, dass sie nicht reizend sind .

Chemische Industrie

Die Anwendungen der Verbindung erstrecken sich auf die chemische Industrie, wo sie bei der Synthese von hochwertigem L-Phenylalanin aus kostengünstigen Ausgangsmaterialien verwendet wird . Diese biobasierte Strategie ist entscheidend für die Produktion von L-Phenylalanin, das in verschiedenen industriellen Anwendungen eingesetzt wird, einschließlich der Synthese pharmazeutisch aktiver Verbindungen<a aria-label="6: The compound’s applications extend to the chemical industry, where it is used in the synthesis of high-value L-Phenylalanine from low-cost starting materials6" data-citationid="ef77bd77-7095-986d-fcc7-386d3e1a09ed-48" h="ID=SERP,5015.1"

Zukünftige Richtungen

Wirkmechanismus

Target of Action

L-Phenylalanine betaine, also known as Phenylalanine betaine, primarily targets the shikimate (SHIK) and L-Phenylalanine branch pathways . These pathways are crucial for the production of L-Phenylalanine, an essential aromatic amino acid .

Mode of Action

The compound’s interaction with its targets results in significant changes in metabolic activities. The upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phenylalanine synthesis . This interaction leads to an increase in the production rate of L-Phenylalanine .

Biochemical Pathways

L-Phenylalanine betaine affects several biochemical pathways, including the EMP, PP, TCA, SHIK, and L-Phenylalanine-branch pathways . The significant changes in these pathways at different stages of fermentation contribute to the high-yield production of L-Phenylalanine .

Pharmacokinetics

These factors contribute to rerouting the carbon flux into the L-Phenylalanine-branch .

Result of Action

The action of L-Phenylalanine betaine leads to a significant increase in the production of L-Phenylalanine . This increase is associated with the upregulation of specific genes and changes in important metabolites . The compound’s action also contributes to the adequate supply of precursors for high-yield L-Phenylalanine production .

Action Environment

Environmental factors such as heat stress can influence the action, efficacy, and stability of L-Phenylalanine betaine . Under heat stress conditions, the compound serves as a functional additive, providing anti-stress effects, anti-oxidative, anti-inflammatory, gut promoting, and immunomodulatory functions .

Biochemische Analyse

Biochemical Properties

L-Phenylalanine betaine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the shikimate and L-Phenylalanine branch pathways in Escherichia coli . The upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phenylalanine synthesis .

Cellular Effects

L-Phenylalanine betaine has significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 . It acts as a stress protectant or methyl donor for the biosynthesis of structurally complex compounds .

Molecular Mechanism

The molecular mechanism of action of L-Phenylalanine betaine involves its interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of L-Phenylalanine betaine change over time in laboratory settings. For instance, in an engineered E. coli strain producing L-Phenylalanine, the largest biomass increase rate and the highest production rate were seen at 16 h and 24 h of fermentation, respectively .

Metabolic Pathways

L-Phenylalanine betaine is involved in several metabolic pathways. For instance, it is part of the shikimate and L-Phenylalanine branch pathways in Escherichia coli . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Eigenschaften

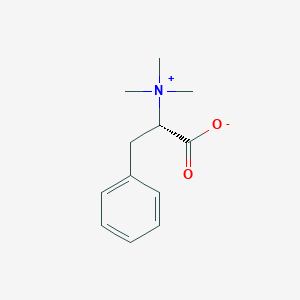

IUPAC Name |

(2S)-3-phenyl-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFQIRIHLGODFV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346724 | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56755-22-7 | |

| Record name | L-Phenylalanine betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056755227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-PHENYLALANINE BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVM3V4ZCR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of phenylalanine betaine as a potential biomarker?

A1: Research suggests that phenylalanine betaine could be a valuable biomarker for dietary intake, particularly for rye bran consumption. A study utilizing a nontargeted metabolomics approach found significantly elevated urinary levels of phenylalanine betaine in mice fed diets enriched with either intact or bioprocessed rye bran. [] This suggests that measuring phenylalanine betaine levels in urine could potentially be used to monitor rye bran intake and its associated health benefits. [] You can read more about this study here:

Q2: Could there be a link between phenylalanine betaine, rumination, and metabolic syndrome?

A2: Preliminary research indicates a potential association between phenylalanine betaine levels, ruminating thought processes, and the risk of metabolic syndrome. A study observed that individuals with high rumination scores and low serum phenylalanine betaine levels had an increased probability of metabolic syndrome. [] This suggests a complex interplay between psychological factors, specific metabolites like phenylalanine betaine, and metabolic health, warranting further investigation. Learn more about this potential connection by visiting:

Q3: Has phenylalanine betaine demonstrated any biological activity?

A3: While research on phenylalanine betaine is still ongoing, a study investigating the bioactivity of compounds derived from the mushroom Astraeus pteridis identified phenylalanine betaine among the isolated compounds. [] Although this specific study focused on antituberculosis activity, where phenylalanine betaine itself did not show potent effects, its presence and potential role in this mushroom species highlight the need for further exploration of its biological functions. [] Access the full research article here:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

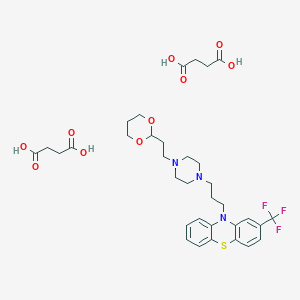

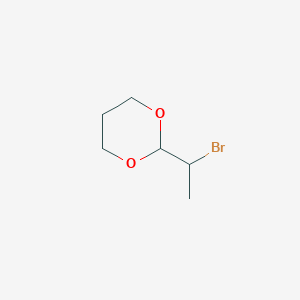

![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)